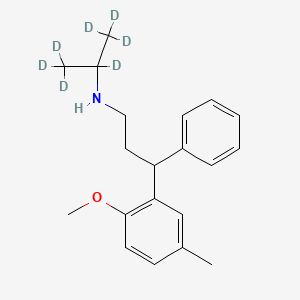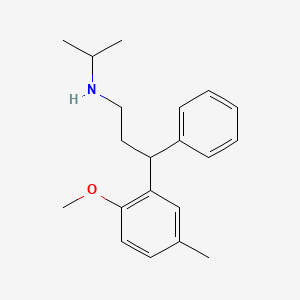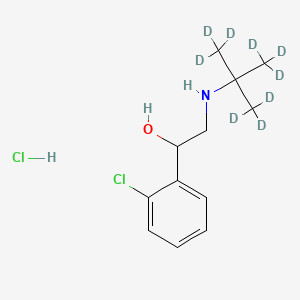
Tulobuterol D9 (tert-butyl D9) hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tulobuterol D9 (tert-butyl D9) hydrochloride is a deuterium-labeled version of Tulobuterol . Tulobuterol is a long-acting β2-adrenoceptor agonist, which reduces the frequency of exacerbations of chronic obstructive pulmonary disease and bronchial asthma .
Molecular Structure Analysis
The empirical formula of Tulobuterol D9 (tert-butyl D9) hydrochloride is C12D9H9ClNO · HCl . The molecular weight is 273.25 .Applications De Recherche Scientifique
Treatment of Asthma
Tulobuterol is a selective β2-adrenoceptor agonist and has been widely utilized as a therapeutic agent for the treatment of asthma . It relaxes the airway muscles and makes breathing easier .
Synthesis Research
Synthesis of tulobuterol has achieved many important progresses over the past decades and has gradually become one of the research hotspots in organic chemistry . A novel synthesis route to synthesize tulobuterol hydrochloride, an active ingredient of Chlobamolie Hydrochloride Tablets, has been explored .
Pharmaceutical Formulations
Tulobuterol is commercially available as Chlobamolie Hydrochloride Tablets containing tulobuterol hydrochloride as the active ingredient . It is also available with the brand name BREMAX as a tablet and syrup .
Transdermal Drug Delivery System
A liquid chromatographic method has been developed for the determination of Tulobuterol in transdermal drug delivery system . This method was applied for the pharmacokinetic study of Tulobuterol patches .
Analytical Techniques
Various analytical techniques such as gas chromatography, high performance liquid chromatography, spectrophotometry, liquid chromatography-mass spectrometry etc. have been developed for the quantification of Tulobuterol in pharmaceutical formulations .
Human Plasma Analysis
Tulobuterol has been quantified in human plasma by liquid chromatography-tandem quadrupole mass spectrometry (LC-MS/MS) in the presence of an internal standard Tulobuterol-d9 .
Mécanisme D'action
Target of Action
Tulobuterol-d9 Hydrochloride, also known as Tulobuterol D9 (tert-butyl D9) hydrochloride, primarily targets the beta-2 adrenergic receptor . This receptor plays a crucial role in mediating the catecholamine-induced activation of adenylate cyclase through the action of G proteins .
Mode of Action
As a long-acting beta2-adrenergic receptor agonist , Tulobuterol-d9 Hydrochloride interacts with its target by binding to the beta-2 adrenergic receptor . This interaction leads to the activation of adenylate cyclase, which in turn increases the concentration of cyclic AMP in cells . The increase in cyclic AMP levels results in relaxation of bronchial smooth muscle, inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells, and a reduction in the infiltration of eosinophils and T lymphocytes.
Biochemical Pathways
The primary biochemical pathway affected by Tulobuterol-d9 Hydrochloride is the beta-2 adrenergic signaling pathway . The activation of this pathway leads to a cascade of downstream effects, including bronchodilation and decreased inflammatory response in the airways .
Pharmacokinetics
It’s known that tulobuterol is rapidly absorbed after inhalation
Result of Action
The molecular and cellular effects of Tulobuterol-d9 Hydrochloride’s action include bronchodilation and a reduction in the frequency of exacerbations of chronic obstructive pulmonary disease (COPD) and bronchial asthma . It also increases normal diaphragm muscle strength .
Action Environment
The action, efficacy, and stability of Tulobuterol-d9 Hydrochloride can be influenced by various environmental factors. For instance, the method of administration (inhaled, oral, transdermal patch) can affect the drug’s absorption and efficacy . .
Safety and Hazards
Tulobuterol D9 (tert-butyl D9) hydrochloride is harmful if swallowed . It is recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product . In case of swallowing, it is advised not to induce vomiting unless directed to do so by medical personnel .
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO.ClH/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13;/h4-7,11,14-15H,8H2,1-3H3;1H/i1D3,2D3,3D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLNRVYIRDVHLY-KYRNGWDOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC=CC=C1Cl)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC=CC=C1Cl)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tulobuterol-d9 Hydrochloride | |
CAS RN |
1325559-14-5 |
Source


|
| Record name | 1325559-14-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


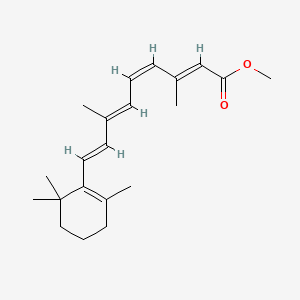
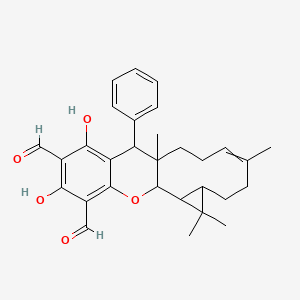
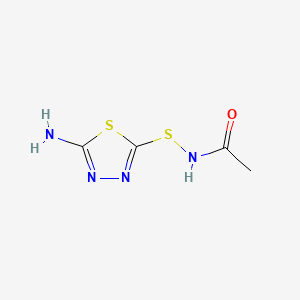
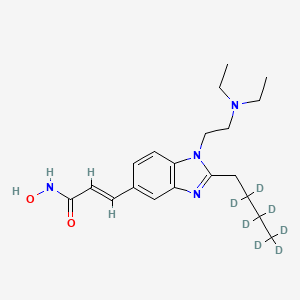
![2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester](/img/structure/B588082.png)
